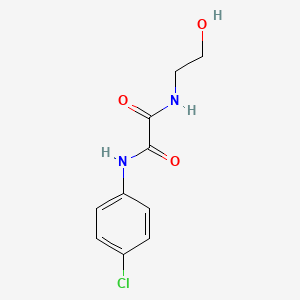
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as Etomidate, is a short-acting intravenous general anesthetic drug that is commonly used in medical procedures such as intubation and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Since then, it has become a widely used anesthetic due to its fast onset of action, minimal cardiovascular and respiratory effects, and low incidence of side effects.
作用機序
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is responsible for reducing the activity of neurons in the brain, leading to a state of sedation and relaxation. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide binds to specific sites on the GABA receptor, enhancing its activity and promoting sedation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several biochemical and physiological effects on the body. It causes a rapid onset of sedation and anesthesia, with minimal effects on cardiovascular and respiratory function. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide also reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide can cause muscle relaxation and reduce the production of stress hormones such as cortisol.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for use in laboratory experiments. It has a fast onset of action, allowing for rapid induction of anesthesia in animal models. It also has minimal effects on cardiovascular and respiratory function, making it a safer alternative to other anesthetic agents. However, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several limitations, including its short duration of action and potential for adrenal suppression.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of interest is the development of new formulations of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide that have a longer duration of action and fewer side effects. Another area of research is the study of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide's effects on the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide in human patients, particularly in high-risk populations such as the elderly and critically ill.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide involves the reaction of 2-ethyl-1,3-diaminopropane with 4-chlorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 2-hydroxyethyl chloroformate to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. The overall reaction can be represented as follows:
科学的研究の応用
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied in scientific research for its anesthetic properties and mechanism of action. It is commonly used in animal models to induce anesthesia and study the effects of anesthesia on various physiological and biochemical processes. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been used in clinical studies to evaluate its efficacy and safety in human patients.
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAHADGZGCGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
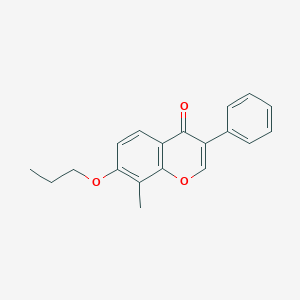



![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
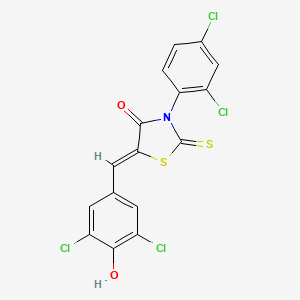
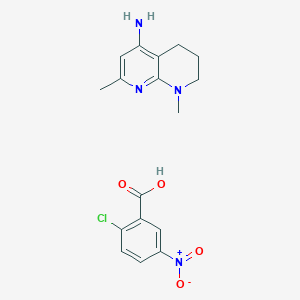
![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
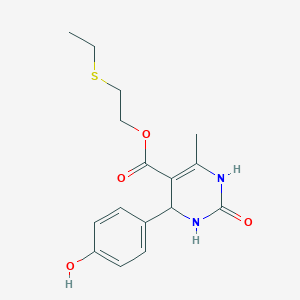
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)